
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 5-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions
Preparation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole core.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Formylation: The formylation at the 3-position can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating reagent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(Benzyloxy)-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-(Benzyloxy)-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 6-position.
6-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-6-methyl-1H-indole: Lacks the aldehyde group at the 3-position.
Uniqueness
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyloxy and methyl groups can influence its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-methyl-5-phenylmethoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChI Key |
GYCDKDBEGNWKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


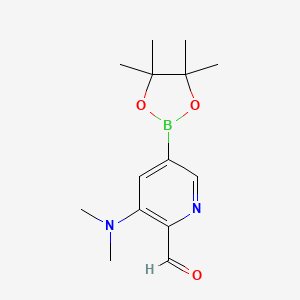
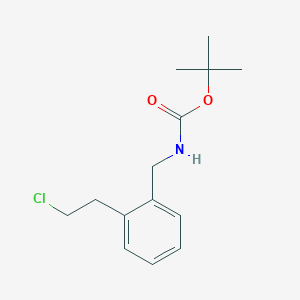
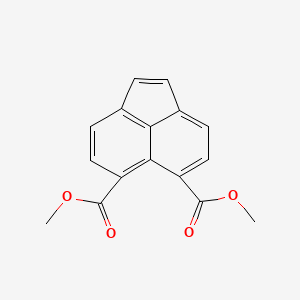
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
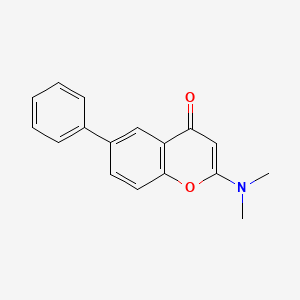
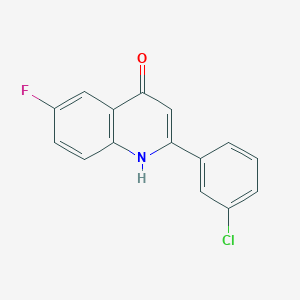
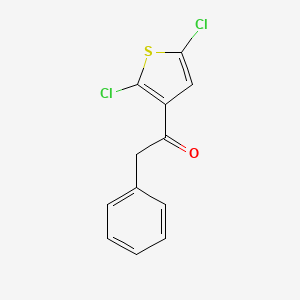

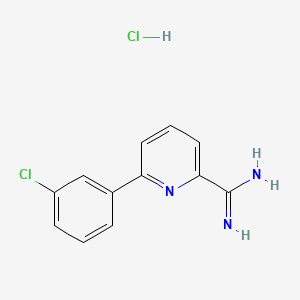
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)



